molecular formula C7H8ClN3 B1625578 N-(2-Chloro-phenyl)-guanidine CAS No. 24067-35-4

N-(2-Chloro-phenyl)-guanidine

Cat. No.: B1625578
CAS No.: 24067-35-4
M. Wt: 169.61 g/mol
InChI Key: HKPHVFFQXHMOHX-UHFFFAOYSA-N
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Description

N-(2-Chloro-phenyl)-guanidine: is an organic compound that belongs to the class of guanidines It is characterized by the presence of a guanidine group attached to a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-phenyl)-guanidine typically involves the reaction of 2-chloroaniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: N-(2-Chloro-phenyl)-guanidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly used.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted guanidines and phenyl derivatives.

Scientific Research Applications

Chemistry: N-(2-Chloro-phenyl)-guanidine is used as a building block in organic synthesis. It is involved in the synthesis of various heterocyclic compounds and as a precursor for more complex molecules.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of diseases where enzyme inhibition is beneficial. It is also investigated for its antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Chloro-phenyl)-guanidine involves its interaction with specific molecular targets, such as enzymes. It binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

  • N-(4-Chloro-phenyl)-guanidine
  • N-(3-Chloro-phenyl)-guanidine
  • N-(2,4-Dichloro-phenyl)-guanidine

Comparison: N-(2-Chloro-phenyl)-guanidine is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and binding affinity. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a distinct compound of interest in research and industry.

Properties

IUPAC Name

2-(2-chlorophenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPHVFFQXHMOHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482582
Record name 2-(2-chlorophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24067-35-4
Record name 2-(2-chlorophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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